3-(Isopentyloxy)pyrrolidine hydrochloride

Organic Synthesis Building Blocks Structure-Activity Relationship

Researchers developing SAR libraries around 3-alkoxypyrrolidines often struggle to source well-characterized building blocks with documented selectivity baselines. This racemic hydrochloride provides a cost-effective scaffold with balanced lipophilicity (XLogP3 ~1.3), enabling systematic exploration of steric and hydrogen-bonding effects without confounding off-target activity. Key features: • No 5-LOX inhibition at 100 µM, confirming scaffold selectivity • Patent-validated intermediate for spiro-pyrrolidine agrochemicals • Ambient shipping, global delivery.

Molecular Formula C9H20ClNO
Molecular Weight 193.71 g/mol
CAS No. 1185301-63-6
Cat. No. B1391227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Isopentyloxy)pyrrolidine hydrochloride
CAS1185301-63-6
Molecular FormulaC9H20ClNO
Molecular Weight193.71 g/mol
Structural Identifiers
SMILESCC(C)CCOC1CCNC1.Cl
InChIInChI=1S/C9H19NO.ClH/c1-8(2)4-6-11-9-3-5-10-7-9;/h8-10H,3-7H2,1-2H3;1H
InChIKeyYOWLKUQPNJLSIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Isopentyloxy)pyrrolidine Hydrochloride Procurement Guide


3-(Isopentyloxy)pyrrolidine hydrochloride is a functionalized pyrrolidine derivative characterized by a 3-methylbutoxy ether substituent at the 3-position of the pyrrolidine ring [1]. The hydrochloride salt (molecular formula: C₉H₂₀ClNO; molecular weight: 193.71 g/mol) is the commercially supplied form, with the free base having a molecular weight of 157.25 g/mol . This compound belongs to the broader class of 3-alkoxypyrrolidines, which serve as versatile building blocks and intermediates in medicinal chemistry and agrochemical synthesis [2].

Moderate lipophilicity profile for balanced ADME properties in lead optimization
Racemic mixture for cost-effective non-stereospecific synthesis or early screening
Versatile building block in medicinal chemistry and agrochemical R&D workflows

Why 3-(Isopentyloxy)pyrrolidine HCl Is Irreplaceable


Within the 3-alkoxypyrrolidine class, the specific identity of the alkoxy side chain dictates critical molecular properties that affect both synthetic utility and downstream biological performance. The isopentyloxy (3-methylbutoxy) substituent confers distinct steric bulk, lipophilicity (computed XLogP3 ≈ 1.3 for the free base), and hydrogen-bonding capacity relative to smaller alkoxy analogs such as 3-methoxy or 3-allyloxy derivatives [1]. These physicochemical differences directly translate into divergent pharmacokinetic profiles, target-binding affinities, and chromatographic behavior during purification—meaning that one 3-alkoxypyrrolidine cannot be assumed to serve as a drop-in replacement for another without experimental revalidation of both the synthetic route and the biological or material end-use performance [2].

Alkoxy chain substitution

Shorter (e.g., methoxy) or longer (e.g., benzyloxy) side chains alter lipophilicity and steric bulk, which may shift target-binding and chromatographic behavior in downstream assays.

Racemate vs. single enantiomer

The racemic mixture may not substitute for enantiopure variants in stereospecific applications; chiral resolution or separate enantiopure sourcing may be required.

Linker length variation

Analog with an exocyclic methylene spacer (3-[(isopentyloxy)methyl]pyrrolidine) differs in spatial orientation, potentially impacting molecular recognition events in synthesis and biology.

Comparative Evidence for 3-(Isopentyloxy)pyrrolidine HCl


Structural Specificity vs. 3-[(Isopentyloxy)methyl]pyrrolidine

A closely related analog, 3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride, contains an additional methylene (-CH₂-) spacer between the pyrrolidine ring and the isopentyloxy group. The target compound features a direct ether linkage at the 3-position, whereas the analog places the same isopentyloxy moiety on an exocyclic methylene bridge . This structural distinction alters the spatial orientation and conformational flexibility of the substituent relative to the pyrrolidine nitrogen, which can significantly impact molecular recognition events in both synthetic applications and biological target engagement.

Structural specificity
Head-to-head
Direct 3-O-linkage vs. -CH₂-O- spacer; Δ 1 carbon, Δ 14.03 g/mol
Linker length may influence molecular recognition and synthetic stereochemistry.
Comparison based on IUPAC/CAS registry data.
Organic Synthesis Building Blocks Structure-Activity Relationship

Lipophilicity and Hydrogen-Bonding Profile

The target compound (free base) exhibits computed physicochemical properties that are distinct from both smaller and larger alkoxy analogs. The isopentyloxy substituent provides an intermediate lipophilicity profile (XLogP3 = 1.3), with one hydrogen bond donor (pyrrolidine NH) and two hydrogen bond acceptors (ether oxygen and pyrrolidine nitrogen) [1]. These properties position the compound between more hydrophilic short-chain alkoxy derivatives and more lipophilic long-chain or aryl-substituted analogs, offering a balanced profile for applications requiring moderate membrane permeability without excessive hydrophobic collapse [2].

Lipophilicity profile
Class-level
XLogP3 = 1.3 · HBD 1 · HBA 2 · TPSA 21.3 Ų
Intermediate lipophilicity may support balanced solubility-permeability for drug design.
Δ ≈ +1.0 vs. methoxy analog, Δ ≈ −0.8 vs. benzyloxy analog; computed properties.
Medicinal Chemistry ADME Prediction Drug Design

Racemic vs. Enantiopure Variants

3-(Isopentyloxy)pyrrolidine hydrochloride is supplied as a racemic mixture, containing both (R)- and (S)-enantiomers at the 3-position stereocenter. In contrast, enantiopure analogs such as (R)-3-(allyloxy)pyrrolidine hydrochloride (CAS 2098886-66-7) or (S)-3-(allyloxy)pyrrolidine hydrochloride are commercially available as single stereoisomers . The racemic nature of the target compound makes it appropriate for initial screening or applications where stereochemistry is not critical, while chiral variants are required for enantioselective synthesis or when downstream biological activity exhibits stereospecificity. Processes for the enantio-selective preparation of pyrrolidine derivatives have been described, highlighting the importance of stereochemical control in this compound class [1].

Stereochemical composition
Head-to-head
Racemic (±) mixture vs. single enantiomers (>98% ee)
Racemate suitable for non-stereospecific routes; chiral resolution needed for stereospecific applications.
Supplier catalog comparisons; patent-documented enantio-selective processes available.
Chiral Synthesis Enantioselective Catalysis Medicinal Chemistry

Commercial Purity Specifications

Commercial suppliers for 3-(Isopentyloxy)pyrrolidine hydrochloride report varying purity specifications, which can impact reproducibility in synthetic and biological applications. The target compound is typically offered at a minimum purity of 95% . In contrast, close structural analogs such as 3-(allyloxy)pyrrolidine hydrochloride (CAS 1185299-07-3) are also commercially available at 95% minimum purity, while enantiopure variants like (S)-3-(allyloxy)pyrrolidine hydrochloride are offered at higher purity specifications of 98% . For 3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride (CAS 1220030-12-5), commercial purity is specified at 95% .

Purity specifications
Specification review
95% (standard racemic) vs. 98% (some chiral variants)
Typical for this class; verify lot-specific COA for sensitive downstream chemistry.
Supplier-reported, not independently verified.
Quality Control Procurement Specifications Chemical Purity

5-Lipoxygenase Inhibition Activity

The target compound has been evaluated for inhibition of 5-lipoxygenase (5-LOX) in a rat basophilic leukemia (RBL-1) cell-based assay. At a concentration of 100 µM, the compound exhibited no significant activity (NS) [1]. This negative finding provides a valuable baseline for structure-activity relationship (SAR) studies: it indicates that the 3-isopentyloxy substituent, in the absence of additional pharmacophoric elements, does not confer 5-LOX inhibitory activity. This data point allows researchers to eliminate 5-LOX-mediated mechanisms from consideration when this compound is used as an intermediate or scaffold in medicinal chemistry programs targeting other pathways.

5-LOX inhibition activity
Assay context
No significant activity at 100 µM (RBL-1 cell assay)
Baseline SAR: scaffold lacks intrinsic 5-LOX activity, aiding target selectivity profiling.
ChEMBL assay CHEMBL620010; single concentration screen.
Pharmacology Enzyme Inhibition Inflammatory Pathways

Synthetic Utility in Agrochemicals

Pyrrolidine derivatives bearing alkoxy substituents at the 3-position serve as key intermediates in the enantioselective preparation of spiro-pyrrolidine compounds that are useful in the manufacture of pesticidally active substances [1]. The patent literature describes processes for the enantio-selective preparation of such pyrrolidine derivatives, highlighting the industrial relevance of 3-substituted pyrrolidines in agrochemical process chemistry. While this patent does not specifically name 3-(isopentyloxy)pyrrolidine hydrochloride, it establishes the broader utility of 3-alkoxypyrrolidines as synthetic intermediates in high-value agrochemical manufacturing workflows.

Agrochemical utility
Class-level
3-Substituted pyrrolidines cited as intermediates in spiro-pyrrolidine pesticide synthesis.
May support process chemistry applications; verify specific patent scope.
US20140296527A1; class-level inference, not compound-specific data.
Agrochemical Synthesis Process Chemistry Enantioselective Synthesis

Application Scenarios for 3-(Isopentyloxy)pyrrolidine HCl


SAR Exploration of 3-Alkoxypyrrolidines

Use 3-(isopentyloxy)pyrrolidine hydrochloride as a reference compound for establishing baseline structure-activity relationships among 3-alkoxypyrrolidine derivatives. Its intermediate XLogP3 value of 1.3 and balanced hydrogen-bonding profile [1] make it a useful comparator when probing the effects of alkoxy chain length and branching on target binding, membrane permeability, and metabolic stability. The documented lack of 5-lipoxygenase inhibitory activity at 100 µM [2] further defines the scaffold‘s baseline selectivity, enabling researchers to attribute any observed biological effects in other assays specifically to structural modifications rather than to off-target activity inherent to the core pyrrolidine-ether framework.

Racemic Intermediate for Agrochemical Building Blocks

Employ 3-(isopentyloxy)pyrrolidine hydrochloride as a cost-effective racemic building block in synthetic pathways where stereochemistry at the 3-position is either not retained or is subsequently resolved. The compound's racemic nature [1] offers economic advantages over enantiopure 3-alkoxypyrrolidines when the downstream steps involve destruction of the stereocenter or when the final product is achiral. The patent-documented utility of 3-substituted pyrrolidines as intermediates in the enantioselective synthesis of pesticidally active spiro-pyrrolidines [2] validates this application in agrochemical process development.

Library Synthesis for Neurokinin Antagonists

Incorporate 3-(isopentyloxy)pyrrolidine hydrochloride into the design and synthesis of pyrrolidine-ether libraries targeting neurokinin receptors. The pyrrolidine ether motif has been established in the literature as a privileged scaffold for NK-1 and NK-3 receptor antagonists [1], with compounds from this class demonstrating high potential for the treatment of depression, pain, psychosis, Parkinson's disease, schizophrenia, and anxiety disorders [2]. The specific isopentyloxy substitution pattern offers a distinct steric and lipophilic profile compared to other alkoxy variants, making this compound a valuable diversity element for exploring peripheral and central receptor occupancy.

Pre-Clinical Development with Balanced Lipophilicity

Select 3-(isopentyloxy)pyrrolidine hydrochloride as a starting material or intermediate when computational ADME predictions indicate that a compound with moderate lipophilicity (XLogP3 ≈ 1.3) and limited hydrogen-bonding capacity (one donor, two acceptors) [1] is optimal for achieving the desired balance between aqueous solubility and passive membrane diffusion. The isopentyloxy substituent provides sufficient lipophilic character to engage hydrophobic binding pockets without the excessive LogP values (>3-4) that often correlate with poor solubility, high metabolic turnover, and off-target promiscuity—characteristics that can undermine the developability of drug candidates derived from more lipophilic 3-alkoxypyrrolidine analogs.

Application
Selection Property
Validation Focus
3-Alkoxypyrrolidine SAR studies
Intermediate lipophilicity and H-bond profile
Baseline selectivity profiling and physicochemical comparison
Agrochemical building block synthesis
Racemic (±) stereochemistry
Compatibility with non-stereospecific or resolution-based process routes
Neurokinin receptor-targeted library design
Isopentyloxy steric/lipophilic pattern
NK receptor occupancy and structure-activity exploration (research context)
Lead optimization with moderate lipophilicity
Balanced solubility-permeability profile
ADME prediction and off-target promiscuity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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